molecular formula C28H28ClN3O3 B11355112 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11355112
M. Wt: 490.0 g/mol
InChI Key: RHNXBMGUVFBIEH-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and various substituents such as chloro, methoxy, and ethyl groups

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, including the formation of the benzodiazole and pyrrolidinone rings, followed by the introduction of the chloro, methoxy, and ethyl substituents. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chlorinating agents, methoxylating agents, and ethylating agents under controlled conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

    5-Chloro-2-methoxyphenyl isocyanate: This compound shares the chloro and methoxy substituents but has a different core structure.

    N-(5-Chloro-2-methoxyphenyl)-2-({4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: This compound has a similar chloro and methoxy substitution pattern but includes a triazole ring instead of a benzodiazole ring. The uniqueness of 1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O3/c1-3-19-8-11-22(12-9-19)35-15-14-31-24-7-5-4-6-23(24)30-28(31)20-16-27(33)32(18-20)25-17-21(29)10-13-26(25)34-2/h4-13,17,20H,3,14-16,18H2,1-2H3

InChI Key

RHNXBMGUVFBIEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC

Origin of Product

United States

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